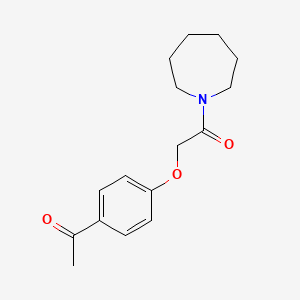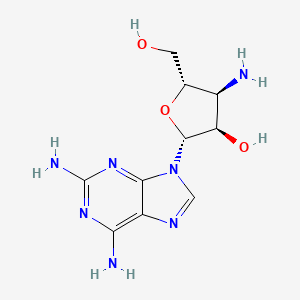![molecular formula C15H16N2O3 B11846755 5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)
5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. This specific compound is characterized by its unique substitution pattern, which includes ethyl, methoxy, and methyl groups, as well as a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the coupling of substituted pyridine derivatives. For instance, the reaction between 6-methoxy-2-methylpyridine and 5-ethyl-3-pyridinecarboxylic acid under specific conditions can yield the desired compound. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, including hydrogen bonding and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methyl-5-ethylpyridine
Uniqueness
5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups can influence its reactivity and interaction with other molecules .
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
5-(5-ethyl-6-methoxy-2-methylpyridin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c1-4-10-6-13(9(2)17-14(10)20-3)11-5-12(15(18)19)8-16-7-11/h5-8H,4H2,1-3H3,(H,18,19) |
InChI Key |
ZZHDPGFVSFSUNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1OC)C)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)
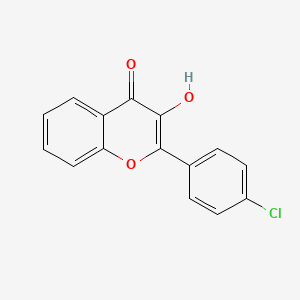
![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)

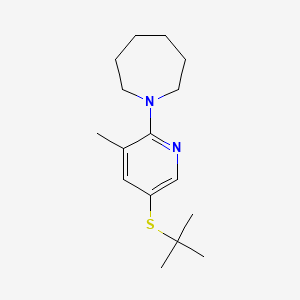
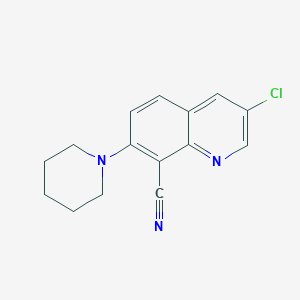

![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)

